molecular formula C20H18N2O4 B2493005 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide CAS No. 946341-70-4

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide

Cat. No. B2493005
CAS RN: 946341-70-4
M. Wt: 350.374
InChI Key: XKMNQMXJEGNLER-UHFFFAOYSA-N
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Description

The introduction of specific acetamide derivatives, including the one of interest, involves understanding their broader class and the relevance of their structural components, such as benzodioxin and isoxazol rings. These components are often explored for their pharmacological activities, making the synthesis and study of such compounds a valuable area of research.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, starting from available precursors through processes like oxidative aminocarbonylation, cyclization, and condensation reactions. For instance, the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives through tandem oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols highlights a method that could be analogous to the synthesis of the compound (Gabriele et al., 2006).

Scientific Research Applications

Synthesis and Biological Activities

Research has shown that compounds with similar structures to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide have been synthesized and evaluated for various biological activities. For instance, a study by Gull et al. (2016) explored the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides via C-C coupling methodology, revealing moderate to good activities across different biological assays, including antioxidant, antibacterial, and urease inhibition effects. Molecular docking studies further supported their potential as urease inhibitors, suggesting the importance of hydrogen bonding for enzyme inhibition (Gull et al., 2016).

Antitumor Activities

Additionally, derivatives bearing structural similarities have been screened for antitumor activities. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, evaluating their antitumor potential in vitro against multiple human tumor cell lines. Some compounds demonstrated considerable anticancer activity, highlighting the pharmacophoric group of 2-(4-aminophenyl)benzothiazole as significant for antitumor activity (Yurttaş et al., 2015).

Antibacterial Agents

Research by Abbasi et al. (2016) focused on N-substituted sulfonamides bearing a benzodioxane moiety, demonstrating potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This suggests that modifications of the benzodioxane core can lead to significant antibacterial properties (Abbasi et al., 2016).

Enzyme Inhibition

Abbasi et al. (2019) investigated new sulfonamides with benzodioxane and acetamide moieties for their enzyme inhibitory potential, specifically against α-glucosidase and acetylcholinesterase. The study found substantial inhibitory activity, with molecular docking results aligning with in vitro data, suggesting these compounds as potential therapeutic agents for diseases related to enzyme dysfunction (Abbasi et al., 2019).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-13-2-4-14(5-3-13)18-11-16(22-26-18)12-20(23)21-15-6-7-17-19(10-15)25-9-8-24-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMNQMXJEGNLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide

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